molecular formula C16H18N2OS B5746603 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole

1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole

Cat. No. B5746603
M. Wt: 286.4 g/mol
InChI Key: QJWDINBONDPDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole has been the subject of numerous scientific studies, due to its potential applications in a variety of fields. For example, this compound has been investigated for its anti-inflammatory and analgesic effects, as well as its ability to inhibit tumor growth. It has also been studied as a potential treatment for neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole are complex and varied, depending on the specific application and dosage used. Some of the known effects of this compound include the inhibition of inflammation and pain, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole in lab experiments is its well-established synthesis method and known chemical properties. This makes it easy to obtain and study in a controlled laboratory setting. However, one limitation of this compound is that its effects can be highly dependent on the specific experimental conditions and dosages used, which can make it difficult to draw definitive conclusions from research studies.

Future Directions

There are many potential future directions for research on 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole. Some possible areas of focus include:
- Further exploration of the compound's anti-inflammatory and analgesic effects, and its potential as a treatment for chronic pain conditions.
- Investigation of the compound's effects on neurotransmitter systems in the brain, and its potential as a treatment for neurological disorders such as Alzheimer's disease.
- Study of the compound's potential as a cancer treatment, with a focus on its ability to induce apoptosis in cancer cells.
- Development of new synthesis methods for the compound, with the goal of improving its yield and purity.
- Exploration of the compound's potential as a starting point for the development of new pyrazole derivatives with improved biological activities.

Synthesis Methods

The synthesis of 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole involves the reaction of cyclopropylcarbonyl isothiocyanate with 1-(4-methylphenyl)thiosemicarbazide, followed by cyclization with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid. This method has been described in detail in a number of research articles, and has been found to be a reliable and efficient way to produce this compound in high yields.

properties

IUPAC Name

cyclopropyl-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-10-4-8-14(9-5-10)20-15-11(2)17-18(12(15)3)16(19)13-6-7-13/h4-5,8-9,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDINBONDPDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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